(E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid
CAS No.:
Cat. No.: VC13292842
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O3 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | (E)-3-[4-(4-methylphenoxy)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H14O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+ |
| Standard InChI Key | VMIVPVSFLQEWLB-IZZDOVSWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O |
| SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an (E)-configured acrylic acid backbone () substituted at the β-position with a 4-(p-tolyloxy)phenyl group. The p-tolyloxy moiety consists of a methyl-substituted phenoxy ring (), creating a planar, conjugated system that influences its electronic and steric properties .
Key Structural Attributes:
Physicochemical Characteristics
Data from experimental and computational studies reveal the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 254.28 g/mol |
| Density | 1.2–1.3 g/cm³ (estimated) |
| Boiling Point | 381.4 ± 25.0 °C (predicted) |
| Flash Point | 198.6 ± 19.7 °C |
| LogP (Partition Coefficient) | 1.86 |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
The carboxylic acid group () confers solubility in polar solvents (e.g., ethanol, DMSO), while the aromatic rings contribute to hydrophobic interactions. The compound’s exact mass (254.0943 g/mol) and refractive index (1.602) further align it with intermediates in pharmaceutical synthesis .
Synthesis Methods
Morita–Baylis–Hillman Reaction
A prominent route for synthesizing acrylic acid derivatives involves the Morita–Baylis–Hillman (MBH) reaction, which couples aldehydes with activated alkenes. For (E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid, the reaction typically employs 4-(p-tolyloxy)benzaldehyde and acrylic acid derivatives in the presence of a Lewis acid or organocatalyst .
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Reactants: 4-(p-Tolyloxy)benzaldehyde (1 eq), methyl acrylate (1.2 eq).
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Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane, 10 mol%).
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Conditions: Stirred in dichloromethane at 25°C for 24–48 hours.
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Yield: ~70–85% after purification via column chromatography.
The MBH reaction’s enantioselective variant, using chiral catalysts like thiourea derivatives, achieves enantiomeric excess (ee) values exceeding 85% .
Ullmann Coupling and Functionalization
Alternative methods utilize Ullmann coupling to assemble the p-tolyloxy-phenyl ether linkage before introducing the acrylic acid moiety. For instance:
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Ether Formation: Copper-catalyzed coupling of 4-bromophenol with p-cresol yields 4-(p-tolyloxy)phenol .
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Aldehyde Introduction: Formylation via Vilsmeier–Haack reaction generates 4-(p-tolyloxy)benzaldehyde .
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Knoevenagel Condensation: Reaction with malonic acid in pyridine affords the acrylic acid derivative .
Key Challenges:
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Steric hindrance from the p-tolyl group reduces reaction rates.
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Epimerization risks during esterification steps necessitate controlled conditions .
Applications in Medicinal Chemistry
β-Lactamase Inhibition
(E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid derivatives exhibit potent inhibition of carbapenemases, enzymes that confer resistance to β-lactam antibiotics. In biochemical assays, the (S)-enantiomer reduces the minimum inhibitory concentration (MIC) of meropenem by 16–128-fold against Klebsiella pneumoniae and Escherichia coli strains producing KPC-2 carbapenemase .
Mechanistic Insights :
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The acrylic acid moiety mimics the β-lactam ring’s carboxylate group, competitively binding to the enzyme’s active site.
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Crystallography confirms hydrogen bonding between the carboxylic acid and Ser70 residue in KPC-2.
Prodrug Development
Ester derivatives, such as the methyl or butyl esters, serve as prodrugs with enhanced membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid form .
Notable Derivatives:
Industrial and Material Science Applications
Polymer Additives
The compound’s phenolic and acrylic functionalities make it a candidate for UV stabilizers and antioxidants in polymers. Its ability to scavenge free radicals extends the lifespan of polypropylene and polyethylene films .
Fluorescent Probes
Functionalization with cyanophenyl groups yields fluorescent derivatives used in bioimaging. For example, 3-(4-cyanophenyl)acrylic acid conjugates detect hypochlorous acid in cellular environments .
Recent Advances and Future Directions
Enantioselective Synthesis
Asymmetric catalysis using cinchona alkaloid catalysts achieves >90% ee in MBH reactions, enabling scalable production of chiral inhibitors .
Computational Design
Density functional theory (DFT) studies optimize substituent effects on carbapenemase binding affinity. Para-trifluoromethylphenoxy analogs show enhanced potency .
Biodegradability Studies
Ongoing research evaluates the environmental impact of aryloxy acrylic acids, focusing on microbial degradation pathways in soil and water .
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